molecular formula C13H24N2O3 B1439065 4-(BOC-Amino)-1-propanoylpiperidine CAS No. 1152430-27-7

4-(BOC-Amino)-1-propanoylpiperidine

Cat. No. B1439065
CAS RN: 1152430-27-7
M. Wt: 256.34 g/mol
InChI Key: DGSULKQLDKHQML-UHFFFAOYSA-N
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Description

“4-(BOC-Amino)-1-propanoylpiperidine” is a compound that involves a BOC-protected amino group . BOC, or tert-butyl carbamates, are commonly used as protective groups for amines in organic synthesis . They are stable towards most nucleophiles and bases, making them useful in various chemical reactions .


Synthesis Analysis

The formation of BOC-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The BOC group can be cleaved under anhydrous acidic conditions .


Chemical Reactions Analysis

BOC-protected amines are stable towards most nucleophiles and bases . They can undergo a variety of reactions, including reduction and oxidation . The BOC group can be removed under acidic conditions .

Scientific Research Applications

  • Versatile Building Blocks : 4-(BOC-Amino)-1-propanoylpiperidine derivatives, like other BOC-protected amino acids, are used as versatile building blocks in peptide synthesis. For example, Schramm et al. (2009) describe the synthesis of orthogonally N-protected 3,4-aziridinopiperidine as a precursor for 4-substituted 3-aminopiperidines, compounds with significant biological activity potential (Schramm et al., 2009).

  • Solid-Phase Peptide Synthesis (SPPS) : BOC-amino acids, including 4-(BOC-Amino)-1-propanoylpiperidine derivatives, are essential in solid-phase peptide synthesis. Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker for BOC-based peptide synthesis, highlighting the utility of BOC-protected amino acids in SPPS and their role in facilitating the synthesis of cyclic peptides (Bourne et al., 1999).

  • Synthesis of Redox-active Amino Acids : BOC-protected amino acids are also used in the synthesis of redox-active amino acids. Peek et al. (2009) synthesized BOC-L-Lysine derivatives bearing electron donors or redox chromophores, illustrating the application of BOC-amino acids in creating components for light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).

  • Fluorescent Labeling and Microsequencing : The BOC group is essential in the introduction of fluorescent labels for protein microsequencing, enhancing the detection sensitivity significantly. L'italien and Kent (1984) introduced modified phenylisothiocyanates substituted with a protected amine (BOC) for protein microsequencing, offering a general method for sensitive protein sequence analysis (L'italien & Kent, 1984).

  • Material Science Applications : In the realm of material science, BOC-protected amino acids are used in the synthesis of nanometer-scale molecular rods. For instance, Gothard et al. (2007) utilized an unnatural amino acid as a building block for creating molecular rods, indicating the wide-ranging applications of these compounds beyond traditional biochemistry (Gothard et al., 2007).

Mechanism of Action

Target of Action

It’s known that boc-protected amines, such as 4-(boc-amino)-1-propanoylpiperidine, are often used in the synthesis of various complex organic compounds .

Mode of Action

4-(BOC-Amino)-1-propanoylpiperidine is a BOC-protected amine. The BOC group (tert-butyl carbamate) is a protecting group used in organic synthesis. It’s added to amines to prevent them from reacting prematurely during a chemical reaction . The BOC group is stable towards most nucleophiles and bases . The formation of BOC-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Biochemical Pathways

Boc-protected amines are often used in the synthesis of various organic compounds, including pharmaceuticals . These compounds can then interact with various biochemical pathways depending on their structure and function.

Result of Action

The molecular and cellular effects of 4-(BOC-Amino)-1-propanoylpiperidine’s action would depend on the specific context in which it’s used. As a BOC-protected amine, its primary role in organic synthesis is to protect the amine group during the reaction, preventing it from reacting prematurely . The resulting compounds can have a wide range of effects depending on their structure and the targets they interact with.

Action Environment

The action, efficacy, and stability of 4-(BOC-Amino)-1-propanoylpiperidine can be influenced by various environmental factors. For instance, the BOC group is stable under basic conditions but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly impact the stability of 4-(BOC-Amino)-1-propanoylpiperidine. Other factors, such as temperature and the presence of other reactive species, can also influence its reactivity and stability.

Future Directions

The use of BOC-protected amines continues to be an area of active research. For example, recent work has explored more sustainable methods for BOC deprotection, such as using a choline chloride/p-toluenesulfonic acid deep eutectic solvent . This represents a promising direction for future research.

properties

IUPAC Name

tert-butyl N-(1-propanoylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSULKQLDKHQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653383
Record name tert-Butyl (1-propanoylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152430-27-7
Record name 1,1-Dimethylethyl N-[1-(1-oxopropyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152430-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-propanoylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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